N-(4-Bromophenyl)cinnamamide

Description

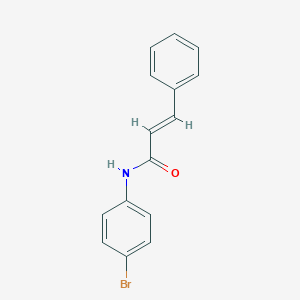

Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(4-bromophenyl)-3-phenylprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c16-13-7-9-14(10-8-13)17-15(18)11-6-12-4-2-1-3-5-12/h1-11H,(H,17,18)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHIJOVRKMUDKW-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240107 | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134430-89-0 | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134430-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenamide, N-(4-bromophenyl)-3-phenyl-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 4 Bromophenyl Cinnamamide and Its Chemical Derivatives

Classical and Established Synthetic Pathways

Traditional methods for synthesizing N-(4-bromophenyl)cinnamamide are well-documented and widely used due to their reliability and straightforward nature.

Amidation Reactions via Cinnamoyl Chloride and Aromatic Anilines

A primary and conventional method for synthesizing this compound is through the acylation of an aromatic amine with cinnamoyl chloride. fishersci.itvulcanchem.com This reaction, often referred to as the Schotten-Baumann reaction, is a condensation reaction between an amine and an acyl halide. testbook.comwikipedia.org

In a typical procedure, 4-bromoaniline (B143363) is reacted with cinnamoyl chloride. vulcanchem.com The reaction is generally carried out in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, which serves to neutralize the hydrochloric acid byproduct and drive the reaction towards the formation of the amide. fishersci.itbyjus.com The use of a two-phase solvent system, consisting of water and an organic solvent like dichloromethane, is common. testbook.comwikipedia.org The base resides in the aqueous phase, neutralizing the generated acid, while the reactants and the this compound product remain in the organic phase. wikipedia.org

This method can be adapted for the synthesis of various derivatives by using substituted anilines or cinnamoyl chlorides. nih.govumich.edu For instance, the reaction of benzylamine (B48309) with acetyl chloride under Schotten-Baumann conditions yields N-benzylacetamide. wikipedia.org

Table 1: Representative Schotten-Baumann Reaction Conditions

| Amine | Acyl Chloride | Base | Solvent | Key Features | Reference |

|---|---|---|---|---|---|

| 4-Bromoaniline | Cinnamoyl Chloride | Aqueous NaOH or Pyridine | Water/Dichloromethane | Base neutralizes HCl byproduct. | vulcanchem.comtestbook.combyjus.com |

| Benzylamine | Acetyl Chloride | Aqueous NaOH | Not specified | Example of general applicability. | wikipedia.org |

| Primary or Secondary Amine | Acyl Halide or Anhydride (B1165640) | Inorganic (e.g., NaOH) or Organic (e.g., Pyridine) | Aprotic Solvent (e.g., DCM) | General conditions for amide synthesis. | jk-sci.com |

Direct Condensation of p-Bromoaniline with Cinnamaldehyde (B126680)

While less common than the acyl chloride route, direct condensation of p-bromoaniline with cinnamaldehyde represents another potential pathway. This type of reaction, a form of reductive amination or a related condensation, typically requires a catalyst or specific conditions to facilitate the formation of the amide bond. For example, the Mannich reaction involves the condensation of an aromatic aldehyde, an amine like 4-bromoaniline, and a ketone. chemicalbook.com While not a direct synthesis of this compound, it demonstrates the reactivity of p-bromoaniline in condensation reactions with aldehydes. chemicalbook.com

Advanced and Novel Synthetic Approaches

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for creating cinnamamide (B152044) structures.

Polyphosphoric Acid-Promoted Amidation Techniques

Polyphosphoric acid (PPA) has emerged as an effective reagent for promoting amidation and other condensation reactions. researchgate.net It functions as both a catalyst and a powerful dehydrating agent, facilitating the direct reaction between a carboxylic acid and an amine. researchgate.netmdpi.com

In the context of this compound synthesis, PPA can be used to promote the direct acylation of 4-bromoaniline with cinnamic acid. researchgate.net This method avoids the need to first convert cinnamic acid to its more reactive acyl chloride derivative. PPA has been successfully used for the intramolecular and intermolecular acylation in the synthesis of various compounds, including aminobenzophenones from aminobenzoic acids and benzene (B151609) derivatives. researchgate.net A plausible mechanism involves the activation of the carboxylic acid by PPA, followed by nucleophilic attack by the amine. mdpi.com

More recently, an efficient PPA-promoted direct aldol (B89426) condensation of amides has been developed for the synthesis of cinnamides, achieving moderate to good yields. mdpi.comresearchgate.net This approach is noted for using equivalent amounts of amides and having a short reaction time. mdpi.com

Table 2: PPA-Promoted Synthesis of Cinnamides

| Reactant 1 | Reactant 2 | Promoter | Key Advantage | Reference |

|---|---|---|---|---|

| Cinnamic Acid | 4-Bromoaniline | Polyphosphoric Acid (PPA) | Direct reaction, avoids acyl chloride formation. | researchgate.net |

| Amide | Aldehyde | Polyphosphoric Acid (PPA) | Direct aldol condensation, short reaction time. | mdpi.comresearchgate.net |

Iron-Catalyzed Decarbonylative Alkylative Spirocyclization Strategies

Iron catalysis has gained prominence in organic synthesis due to iron's abundance and low toxicity. mdpi-res.commdpi.com One novel application is the iron-catalyzed decarbonylative alkylative spirocyclization of N-arylcinnamamides. nih.gov This reaction allows for the introduction of alkyl groups into azaspirocyclohexadienone structures. mdpi-res.comnih.gov While this method focuses on derivatives of N-arylcinnamamides, the initial substrate can be synthesized using standard methods. The process involves the reaction of an N-arylcinnamamide with an aliphatic aldehyde in the presence of an iron catalyst. nih.gov The aldehyde undergoes oxidative decarbonylation to form an alkyl radical, which then participates in a cascade reaction involving radical addition and spirocyclization. nih.gov

Another related iron-catalyzed reaction is the decarboxylative radical alkylative cyclization of cinnamamides to form dihydroquinolinones and other heterocyclic structures. beilstein-journals.org These advanced methods demonstrate the versatility of cinnamamide scaffolds in complex molecule synthesis.

Table 3: Iron-Catalyzed Reactions of N-Aryl Cinnamamides

| Substrate | Reagent | Catalyst | Product Type | Key Transformation | Reference |

|---|---|---|---|---|---|

| N-Arylcinnamamide | Aliphatic Aldehyde | Fe(acac)2 | Alkylated 1-Azaspirocyclohexadienone | Decarbonylative alkylative spirocyclization. | nih.govresearchgate.net |

| Cinnamamide | Carboxylic Acid | FeCl2·4H2O | Dihydroquinolinone | Decarboxylative alkylation/cyclization. | beilstein-journals.org |

Three-Step Tandem Reactions for Acrylamide (B121943) Formation from Arylpropynes

A novel, metal-free approach for the synthesis of acrylamides involves a three-step tandem reaction starting from arylpropynes. nih.gov This method utilizes hydroxylamine (B1172632) hydrochloride and an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govrsc.org The reaction proceeds through a sequence of a cross-dehydrogenative-coupling (CDC) reaction, an aza-Meyer-Schuster rearrangement, and a Beckmann rearrangement. nih.gov This strategy allows for the direct transformation of arylpropynes into acrylamides, representing an innovative route to this class of compounds. nih.govresearchgate.net While a specific synthesis of this compound using this method is not detailed, the general applicability to substituted arylpropynes and anilines suggests its potential for creating a diverse range of acrylamide derivatives. rsc.org

Table 4: Tandem Reaction for Acrylamide Synthesis

| Starting Material | Reagents | Key Reaction Steps | Reference |

|---|---|---|---|

| Arylpropyne | Hydroxylamine hydrochloride, DDQ | CDC, aza-Meyer-Schuster rearrangement, Beckmann rearrangement. | nih.gov |

Continuous Flow Mechanochemistry in Cinnamamide Synthesis

Continuous flow mechanochemistry has emerged as a powerful technique for the synthesis of cinnamamides, offering enhanced efficiency and scalability compared to traditional batch methods. This approach combines the benefits of mechanochemical activation with the precise control of a continuous flow system.

A notable application involves the use of N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) as a coupling reagent in the continuous flow mechanochemical synthesis of cinnamic acid amides. beilstein-journals.orgnih.gov This method facilitates the conversion of cinnamic acids into the corresponding amides and hydrazides in moderate yields. beilstein-journals.orgnih.gov A significant advantage of this process is its scalability; the reaction capacity can be increased to produce up to 100 grams of amide products with impressive yields reaching 90%. beilstein-journals.orgnih.gov Another solvent-free mechanochemical strategy involves reacting cinnamic acid with 1,1,2,2-tetrafluoroethyl-N,N-dimethylamine (TFEDMA). nih.gov This reaction proceeds through an active acid fluoride (B91410) intermediate, which is then subjected to amidation to yield the final cinnamamide product in good yield, with the process also being viable on a gram scale. nih.gov

Enzymatic catalysis has also been successfully integrated into continuous-flow systems. A highly efficient method for synthesizing cinnamamides utilizes the immobilized lipase (B570770) Lipozyme® TL IM as a catalyst in a continuous-flow microreactor. mdpi.comresearchgate.net This biocatalytic approach allows for the amidation of methyl cinnamates with phenylethylamines under mild conditions. mdpi.comresearchgate.net The key advantages of this system include a remarkably short residence time of about 40 minutes to achieve maximum conversion (91.3%), mild reaction temperatures (45 °C), and the ability to recycle and reuse the enzyme catalyst, presenting a rapid and economical strategy for cinnamamide synthesis. mdpi.comresearchgate.net The efficiency of the continuous-flow microreactor is starkly highlighted when compared to a traditional batch bioreactor, which requires approximately 24 hours to achieve a similar yield. mdpi.com

Table 1: Comparison of Batch vs. Continuous-Flow Bioreactors for N-phenethylcinnamamide Synthesis mdpi.com

| Reactor Type | Reaction Time | Yield |

|---|---|---|

| Continuous-Flow Microreactor | 40 min | High |

Strategic Considerations in Selective Cinnamamide Derivatization

The structure of cinnamamide, featuring a carboxyl group, an alkenyl double bond, and an aromatic ring, presents a unique challenge and opportunity for selective chemical modification. beilstein-journals.orgnih.gov Developing highly selective reaction strategies is crucial to ensure that derivatization occurs at the desired position without affecting other functional groups. beilstein-journals.orgnih.gov

One key strategic consideration involves leveraging the inherent reactivity of the different functional groups. For instance, derivatization can be directed towards the carboxyl group through O/N-acylation or towards the α,β-unsaturated system. beilstein-journals.orgnih.gov A sophisticated example of selective modification of the double bond is the catalytic, enantioselective 1,2-difluorination of cinnamamides. acs.org In this process, a competing reaction pathway that leads to a rearranged 1,1-difluoride product can be suppressed. acs.org The strategic use of a bulky N-substituent on the amide, such as a tert-butyl group, provides anchimeric assistance that favors the desired 1,2-difluorination, showcasing how the amide functionality itself can be used to direct the stereochemical outcome of a reaction on a different part of the molecule. acs.org

Conversely, strategies can be employed to modify one part of the molecule while preserving the integrity of another. For example, a catalytic system for the N-methoxymethylation of primary amides has demonstrated excellent tolerance for the olefinic bond within the cinnamamide structure, yielding the desired N-functionalized product without saturating the double bond. rsc.org The selectivity of derivatization is also a significant challenge in more complex structures incorporating the cinnamamide moiety, such as modified cyclodextrins, where the differential reactivity of various hydroxyl groups requires carefully planned synthetic routes. nih.gov

Catalytic Systems and Reagent Optimization in Amide Bond Formation

The formation of the amide bond between a cinnamic acid derivative and an amine, such as 4-bromoaniline, is a critical step in the synthesis of this compound. The optimization of catalysts and reagents is paramount for achieving high yields and purity, especially when dealing with less nucleophilic amines like anilines. researchgate.netnih.gov

Traditional methods often employ stoichiometric coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (B555866) (EEDQ). mdpi.com More recent research has focused on optimizing these processes. For instance, a study on the direct amidation of cinnamic acid with p-anisidine (B42471) using EDC·HCl as the sole coupling reagent successfully identified optimal reaction conditions. analis.com.my By carefully controlling the reagent concentration, reactant ratio (1:1:1.5 of cinnamic acid:amine:EDC·HCl), and temperature (60 °C), a high purity product was obtained in 93.1% yield, simplifying the reaction and purification process. analis.com.my

A variety of other coupling reagents have been developed to improve efficiency and safety. These include (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino(morpholino)carbenium hexafluorophosphate (B91526) (COMU) and triazine-based reagents like 2,4,6-trichloro-1,3,5-triazine (TCT), which offer non-hazardous alternatives. beilstein-journals.orgnih.gov Activating the carboxylic acid group is another common strategy, using reagents like pivaloyl chloride or pivalic anhydride to form a more reactive mixed anhydride intermediate. beilstein-journals.orgnih.gov

Modern catalytic systems offer more sustainable and efficient routes. A co-catalytic system comprising phenylboronic acid and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been shown to be effective for the dehydrative amide condensation between conjugated carboxylic acids and amines, including less reactive anilines. researchgate.netmdpi.com This protocol can be performed under solvent-free, microwave-assisted conditions, representing a greener approach. researchgate.net For the synthesis of N-aryl cinnamamides, where the low nucleophilicity of anilines can be a hurdle, the use of 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (B81430) (TBTU) in the presence of triethylamine (B128534) (Et₃N) under microwave irradiation has proven highly effective, yielding excellent yields of 83–98%. nih.gov Furthermore, photocatalytic systems using iridium ([Ir]) or iron(III) chloride (FeCl₃) under visible light have been developed for C-N bond formation and reductive transamidation reactions, respectively, opening new avenues for cinnamamide synthesis. beilstein-journals.orgnih.gov

Table 2: Selected Reagents for Amide Bond Formation in Cinnamamide Synthesis

| Reagent/Catalyst | Description | Typical Conditions | Reference(s) |

|---|---|---|---|

| EDC·HCl | Carbodiimide coupling reagent | Anhydrous THF, 60 °C | beilstein-journals.org, nih.gov, analis.com.my |

| TBTU / Et₃N | Amide coupling agent and base | DMF, Microwave irradiation | nih.gov |

| PhB(OH)₂ / DMAPO | Co-catalytic system | Solvent-free, Microwave-assisted | researchgate.net, mdpi.com |

| Lipozyme® TL IM | Immobilized enzyme catalyst | Continuous-flow, 45 °C | mdpi.com, researchgate.net |

| TCT | Triazine-based activating reagent | Deep eutectic solvent | beilstein-journals.org, nih.gov |

Spectroscopic and Advanced Characterization Techniques Applied to N 4 Bromophenyl Cinnamamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidationrsc.orgscispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of N-(4-Bromophenyl)cinnamamide. Both ¹H NMR and ¹³C NMR are employed to map the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: In ¹H NMR spectra of this compound, the chemical shifts (δ) and coupling constants (J) of the protons provide a wealth of structural information. The protons on the aromatic rings and the vinyl group exhibit characteristic signals. For instance, in a CDCl₃ solvent, the vinylic protons typically appear as doublets, with one around δ 7.79 ppm and the other around δ 6.55 ppm, showing a large coupling constant (J ≈ 15.6 Hz) that confirms the trans configuration of the double bond. rsc.orgscispace.com The aromatic protons of the 4-bromophenyl group and the cinnamoyl group resonate in the region of δ 7.41-7.57 ppm. rsc.orgscispace.com A broad singlet, often observed around δ 7.34 ppm, is attributed to the amide proton (-NH). rsc.orgscispace.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. Key signals include the carbonyl carbon of the amide group, which typically appears around δ 164.1 ppm. rsc.orgscispace.com The carbons of the aromatic rings and the vinylic carbons also show distinct resonances. For example, the carbon atoms of the 4-bromophenyl ring are observed at approximately δ 138.0, 132.2, 121.5, and 119.7 ppm, while the carbons of the cinnamoyl moiety appear at δ 141.0, 130.1, 129.5, and 128.1 ppm. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-CH= | 7.79 | d | 15.6 |

| Ar-H | 7.57-7.54 | m | |

| Ar-H | 7.49 | d | 8.8 |

| Ar-H | 7.43-7.41 | m | |

| -NH | 7.34 | br | |

| =CH-CO | 6.55 | d | 15.2 |

Data obtained in CDCl₃. rsc.orgscispace.com

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 164.1 |

| Ar-CH= | 141.0 |

| Ar-C (4-bromophenyl) | 138.0 |

| Ar-C (4-bromophenyl) | 132.2 |

| Ar-C (cinnamoyl) | 130.1 |

| Ar-C (cinnamoyl) | 129.5 |

| Ar-C (cinnamoyl) | 128.1 |

| Ar-C (4-bromophenyl) | 121.5 |

| =CH-CO | 119.7 |

Data obtained in CDCl₃. rsc.org

Infrared (IR) Spectroscopy for Functional Group Analysisrsc.orgmdpi.com

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key characteristic absorption bands for this compound include:

N-H Stretching: A prominent band in the region of 3291 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide. rsc.org

C=O Stretching: A strong absorption band around 1660 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the amide group (Amide I band). rsc.org

C=C Stretching: Absorption bands in the range of 1623 cm⁻¹ and 1597 cm⁻¹ are attributed to the C=C stretching vibrations of the aromatic rings and the α,β-unsaturated system. rsc.org

N-H Bending: The N-H bending vibration (Amide II band) typically appears around 1535 cm⁻¹. rsc.org

C-H Bending: Bands corresponding to the out-of-plane bending of aromatic C-H bonds are observed in the fingerprint region, such as at 818 cm⁻¹, which is characteristic of a 1,4-disubstituted benzene (B151609) ring. rsc.org

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3291 |

| C=O | Stretching (Amide I) | 1660 |

| C=C | Stretching | 1623, 1597 |

| N-H | Bending (Amide II) | 1535 |

| C-N | Stretching | 1394 |

| Ar-H | Bending (out-of-plane) | 818 |

Data obtained from KBr pellet. rsc.org

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysisrsc.orgrsc.org

Mass spectrometry (MS) is employed to determine the accurate molecular weight of this compound and to study its fragmentation pattern, which can further confirm its structure. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

In electrospray ionization (ESI) mass spectrometry, this compound typically forms a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. For instance, the calculated mass for the sodium adduct of this compound (C₁₅H₁₂BrNO + Na) is 324.0000, with an experimental value found to be 323.9998. rsc.org The presence of the bromine atom is evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (due to the ⁷⁹Br and ⁸¹Br isotopes).

Elemental Analysis for Empirical Formula Validationamazonaws.com

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in this compound. This data is used to validate the empirical formula and, in conjunction with the molecular weight from mass spectrometry, the molecular formula.

For the molecular formula C₁₅H₁₂BrNO, the theoretical elemental composition is approximately:

Carbon (C): 59.62%

Hydrogen (H): 4.00%

Nitrogen (N): 4.64%

Experimental results from elemental analysis are expected to be in close agreement with these calculated values, typically within a ±0.4% margin, thereby confirming the elemental composition of the synthesized compound. mdpi.com For example, a reported elemental analysis for this compound showed C: 59.54%, H: 4.04%, and N: 4.72%, which aligns well with the theoretical values. amazonaws.com

In Vitro Biological Activity Spectrum of N 4 Bromophenyl Cinnamamide and Its Analogues

Antimicrobial Efficacy Investigations

Broad-Spectrum Antibacterial Activity Against Gram-Positive and Gram-Negative Bacterial Strains

Cinnamamide (B152044) derivatives have demonstrated notable antibacterial properties. For instance, certain N-arylcinnamamides have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, some derivatives have exhibited significant action against various staphylococcal strains, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net In one study, newly synthesized N-phenylcinnamamide derivatives were screened against several bacterial strains, with some compounds showing moderate to good activity against S. aureus, E. coli, S. typhi, and B. subtilis. amazonaws.com

The introduction of different substituents to the cinnamamide scaffold has been a key strategy in developing compounds with enhanced antibacterial efficacy. For example, derivatives of N-(substituted cinnamoyl)-piperazine have been synthesized and shown to produce remarkable results in biological evaluations, including antibacterial screening. lkdkbanmerucollege.ac.inresearchgate.net Similarly, cinnamic acid derivatives incorporating a 4-chloro-2-mercaptobenzenesulfonamide moiety have been found to be active against Staphylococcus and Enterococcus species, with Minimum Inhibitory Concentration (MIC) values as low as 1–4 µg/mL. nih.govmdpi.commdpi.com

Interactive Table: Antibacterial Activity of N-(4-Bromophenyl)cinnamamide Analogues

| Compound/Derivative | Bacterial Strain(s) | Activity/MIC Value | Reference(s) |

|---|---|---|---|

| N-arylcinnamamides | Staphylococcus aureus, MRSA | MICs = 22.27 and 27.47 µM | researchgate.net |

| N-phenylcinnamamide derivatives | S. aureus, E. coli, S. typhi, B. subtilis | Moderate to good activity | amazonaws.com |

| N-(substituted cinnamoyl)-piperazine | Not specified | Remarkable antibacterial results | lkdkbanmerucollege.ac.inresearchgate.net |

| Cinnamic acid derivatives with 4-chloro-2-mercaptobenzenesulfonamide | Staphylococcus and Enterococcus spp. | MIC = 1–4 µg/mL | nih.govmdpi.commdpi.com |

Antifungal Properties Against Pathogenic Fungal Species

The antifungal potential of cinnamamide derivatives has also been explored. Studies have shown that these compounds can be effective against various pathogenic fungal species. For instance, N-phenylcinnamamide derivatives have been tested against fungal strains like Aspergillus niger and Candida albicans, with some exhibiting excellent potency. amazonaws.com Cinnamic acid itself has weak antifungal activity, but its derivatives often show enhanced effects. nih.gov

Research into cinnamon-pyrazole carboxamide derivatives has identified compounds with significant antifungal activity against multiple fungi. nih.gov These compounds were found to be excellent inhibitors of succinate (B1194679) dehydrogenase (SDH) enzymes, with IC50 values in the micromolar range. nih.gov The presence of specific substituent groups, such as chlorine on both the phenyl and pyrazole (B372694) rings, was shown to have a very good effect on the antifungal activity. nih.gov

Modulation of Biofilm Formation and Disruption of Established Biofilms

Bacterial biofilms present a significant challenge in treating infections due to their increased resistance to antibiotics. Cinnamamide derivatives have shown promise in both preventing the formation of biofilms and disrupting those that are already established. mdpi.commdpi.com For example, certain N-arylcinnamamides demonstrated an ability to inhibit biofilm formation by S. aureus at concentrations close to their MICs. researchgate.net

Derivatives of N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide were found to be particularly effective. mdpi.com These compounds significantly inhibited biofilm formation by MRSA and methicillin-resistant coagulase-negative Staphylococcus (MRCNS) strains, with some derivatives showing over 90% inhibition. mdpi.com Furthermore, these compounds were also capable of disrupting pre-formed biofilms, with inhibition ranging from 70-97% for MRCNS strains. mdpi.com

Mechanistic Studies on Antimicrobial Actions (e.g., Quorum Sensing Inhibition)

Quorum sensing (QS) is a system of cell-to-cell communication in bacteria that regulates virulence factor production and biofilm formation, making it a promising target for antimicrobial therapies. frontiersin.orgfrontiersin.orgnih.govsciopen.com Cinnamic acid and its derivatives have been investigated for their ability to inhibit QS. mdpi.com For instance, trans-cinnamaldehyde has been reported to inhibit swarming motility and has shown a binding affinity for the LasI protein in Pseudomonas aeruginosa. scielo.br

One study focused on the design of N-acyl-homoserine lactone (AHL) analogs as potential QS inhibitors. frontiersin.org A compound, 2-(4-bromophenyl)-N-(2-oxotetrapyridinefuran-3-yl) butanamide, was particularly effective at inhibiting biofilm formation and virulence factor production in P. aeruginosa by suppressing the expression of QS-related genes. frontiersin.org Molecular docking studies suggested a high affinity of this compound for the LasR receptor. frontiersin.org

Anticancer and Cytotoxic Profile

Cytotoxicity Against Diverse Human Cancer Cell Lines (e.g., HeLa, SKOV-3, MCF-7, B16-F10)

This compound and its analogues have been evaluated for their cytotoxic effects against a variety of human cancer cell lines. Research has shown that certain derivatives possess significant anticancer activity. For example, a study on N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives demonstrated their cytotoxic effects on human cervical (HeLa), ovarian (SKOV-3), and breast (MCF-7) cancer cell lines. nih.govmdpi.com Some of these compounds exhibited IC50 values below 10 µg/mL, indicating potent activity. mdpi.com

In another study, (E)–3–(4–bromophenyl)–N–(4–fluorophenylsulfonyl)acrylamide showed a significant anticancer effect against the mouse melanoma B16-F10 cell line with an IC50 value of 1.2 µg/mL. mdpi.com The nature of the substituents on the cinnamamide structure plays a crucial role in determining the cytotoxic potency. For instance, the introduction of a 4-bromophenyl group into a 2-amino-1,4-naphthoquinone-benzamide structure resulted in a compound with cytotoxic activity, although it was less potent than some other analogues in the same series against certain breast cancer cell lines. d-nb.info

Interactive Table: Cytotoxicity of this compound Analogues

| Compound/Derivative | Cancer Cell Line(s) | IC50 Value | Reference(s) |

|---|---|---|---|

| N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivatives | HeLa, SKOV-3, MCF-7 | <10 µg/mL | mdpi.com |

| (E)–3–(4–bromophenyl)–N–(4–fluorophenylsulfonyl)acrylamide | B16-F10 (mouse melanoma) | 1.2 µg/mL | mdpi.com |

| (E)-3-(4-Bromophenyl)-N-{4-chloro-2-[(6-chlorobenzo[d] lkdkbanmerucollege.ac.inresearchgate.netdioxol-5-yl)methylthio]-5-methylphenylsulfonyl}acrylamide (17a) | HeLa, SKOV-3, MCF-7 | <10 µg/mL | mdpi.com |

Elucidation of Apoptosis Induction Pathways and Cell Proliferation Inhibition

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. wikipedia.org It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathway, both of which converge on the activation of effector caspases. bio-rad-antibodies.comactaorthop.orgaging-us.com

Analogues of this compound have demonstrated significant anti-proliferative effects by inducing apoptosis in cancer cells. For instance, the chalcone (B49325) derivative (E)-N-{4-[3-(4-Bromophenyl)acryloyl]phenyl}-2,4-Dichloro-5-Methylbenzenesulfonamide (Compound 5 in a referenced study) was shown to be a potent inducer of apoptosis in gastric adenocarcinoma (AGS) cells. mdpi.com Further investigation revealed that this compound strongly activates both caspase-8, a key initiator of the extrinsic pathway, and caspase-9, the primary initiator of the intrinsic pathway. mdpi.com The activation of these caspases leads to a cascade of events culminating in cell death.

Moreover, this analogue was found to cause cell cycle arrest in the subG0 phase, which is indicative of apoptotic cell death. mdpi.com The percentage of AGS cells in the subG0 phase increased from 2.05% in control cells to 27.1% after treatment with the compound at a concentration of 10 µg/mL. mdpi.com This arrest was accompanied by a depolarization of the mitochondrial membrane, a critical event in the intrinsic apoptotic pathway that leads to the release of pro-apoptotic factors. mdpi.com Similarly, other related cinnamamide derivatives have been shown to inhibit the proliferation of various cancer cell lines, including human chronic myeloid leukemia K562 cells and breast cancer MCF-7 cells. researchgate.netnih.gov For example, (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide was identified as a highly effective inhibitor of K562 cell growth. nih.govsemanticscholar.org

Target-Specific Anti-Proliferative Mechanisms (e.g., Tubulin Polymerization Inhibition, Kinase Inhibition)

The anti-proliferative activity of this compound analogues is often linked to specific molecular targets that are critical for cancer cell survival and proliferation.

Tubulin Polymerization Inhibition: Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs. acs.org Cinnamamide derivatives have been investigated as inhibitors of tubulin polymerization. acs.orgmdpi.com Molecular hybridization approaches have been used to design cinnamamide-based compounds that mimic the action of known tubulin inhibitors like combretastatin-A4. acs.org While direct studies on this compound are limited, related structures suggest this class of compounds has the potential to interfere with microtubule dynamics, leading to mitotic arrest and apoptosis. acs.org

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets. semanticscholar.org The 2-phenylaminopyrimidine (PAP) scaffold, when incorporated into cinnamamide derivatives, has yielded potent kinase inhibitors. nih.gov For example, (E)-3-(2-bromophenyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)phenyl]acrylamide, an analogue of this compound, was found to be a more potent cell growth inhibitor in K562 cells than the established kinase inhibitor STI-571 (Imatinib). nih.govsemanticscholar.org This suggests its mechanism of action involves the inhibition of the Bcr-Abl tyrosine kinase, the primary driver of chronic myeloid leukemia. nih.gov Other studies have explored cinnamamide derivatives as inhibitors of focal adhesion kinase (FAK), a non-receptor tyrosine kinase involved in cell adhesion and migration. mdpi.com

Antioxidant Activity and Free Radical Scavenging Potency (e.g., DPPH, ABTS Assays)

Antioxidant compounds can neutralize harmful free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, which are implicated in various disease pathologies. ekb.egscielo.br The antioxidant potential of cinnamamide derivatives is often evaluated using these standard in vitro assays. mdpi.com

Studies on chalcone-based analogues of this compound have demonstrated notable free radical scavenging abilities. The antioxidant capacity of these compounds is influenced by their chemical structure. For example, (E)-N-{4-[3-(4-Bromophenyl)acryloyl]phenyl}-2,4-Dichloro-5-Methylbenzenesulfonamide showed the highest antiradical effect among a series of tested compounds in both DPPH and ABTS assays. mdpi.com While specific IC50 values for this compound are not extensively reported, the data from its analogues confirm that the cinnamamide scaffold can be a foundation for developing potent antioxidants. mdpi.commdpi.com

| Compound | Assay | Activity | Reference |

|---|---|---|---|

| (E)-N-{4-[3-(4-Bromophenyl)acryloyl]phenyl}-2,4-Dichloro-5-Methylbenzenesulfonamide | DPPH | Highest antiradical effect in its series | mdpi.com |

| (E)-N-{4-[3-(4-Bromophenyl)acryloyl]phenyl}-2,4-Dichloro-5-Methylbenzenesulfonamide | ABTS | Highest antiradical effect in its series | mdpi.com |

| N,N′-di(4-bromophenyl)-4-hydroxycoumarin-3-carboxamide | DPPH | Demonstrated radical-scavenging activity | mdpi.com |

Enzyme Inhibition Studies

Inhibitors of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, are a therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. aip.orgaip.org Cinnamic acid derivatives have been identified as potential inhibitors of these enzymes. aip.orguc.cl

A study on (E)-N'-(3-(4-bromophenyl)acryloyl)isonicotinohydrazide, a direct analogue of this compound, investigated its inhibitory activity against these enzymes. The compound showed moderate inhibitory activity against α-glucosidase with a half-maximal inhibitory concentration (IC50) value of 47.78 ± 7.9 µM. aip.org Its activity against α-amylase was found to be weak, with an IC50 value of 109.8 µM. aip.orgaip.org This is significantly weaker than the standard drug acarbose, which had an IC50 of 6.37 µM against α-amylase. aip.orguc.cl The development of compounds with strong α-glucosidase inhibition and lower α-amylase inhibition is considered a desirable profile to minimize gastrointestinal side effects. aip.orgaip.org

| Compound | Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| (E)-N'-(3-(4-Bromophenyl)acryloyl)isonicotinohydrazide | α-Glucosidase | 47.78 ± 7.9 | aip.org |

| (E)-N'-(3-(4-Bromophenyl)acryloyl)isonicotinohydrazide | α-Amylase | 109.8 | aip.orgaip.org |

| Acarbose (Standard) | α-Amylase | 6.37 | aip.orguc.cl |

| Acarbose (Standard) | α-Glucosidase | 750 ± 10 | aip.org |

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. researchgate.netresearchgate.net Their inhibition is a primary strategy for the symptomatic treatment of Alzheimer's disease. nih.govsemanticscholar.org Hybrids of tacrine (B349632) and cinnamic acid have been synthesized and evaluated as potent cholinesterase inhibitors. rsc.orgnih.gov

One such analogue, (E)-3-(4-Bromophenyl)-N-(2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl)acrylamide, was synthesized and evaluated for its cholinesterase inhibitory activity. rsc.org While specific IC50 values for this particular bromo-substituted compound were not detailed in the available results, the class of tacrine-cinnamic acid hybrids demonstrated potent inhibition of both AChE and BChE, often in the nanomolar range. rsc.orgrsc.org For example, related compounds in the same series showed IC50 values for human AChE and BChE as low as 55.1 nM and 55.9 nM, respectively. rsc.org These findings suggest that the this compound structure can be effectively incorporated into dual-binding inhibitors that interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of cholinesterases. researchgate.netnih.gov

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, norepinephrine, and dopamine. wikipedia.org Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders such as Parkinson's disease. wikipedia.orgscienceopen.com

While research specifically targeting this compound as a MAO inhibitor is not widely available, related chemical scaffolds such as coumarins and anilides have been shown to be potent MAO inhibitors. scienceopen.comnih.gov For instance, studies on coumarin (B35378) derivatives revealed that substitutions on the phenyl ring significantly influence MAO inhibitory activity and selectivity between the MAO-A and MAO-B isoforms. scienceopen.com Similarly, certain anilide derivatives have been identified as potent and reversible MAO inhibitors with activity in the nanomolar range. nih.gov Given that this compound contains an anilide-like motif, it represents a structural template that could be explored for the development of novel MAO inhibitors.

Succinate Dehydrogenase (SDH) Inhibition

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. mdpi.comoncotarget.com It catalyzes the oxidation of succinate to fumarate. mdpi.com The inhibition of SDH can disrupt the electron transport chain, making it a significant target for the development of fungicides. nih.govplos.org

Research into the antifungal properties of cinnamamide derivatives has explored their potential as SDH inhibitors (SDHIs). researchgate.net While direct studies on this compound as an SDH inhibitor are not extensively detailed in the provided results, the activity of analogous compounds provides insight. For instance, a study on various amide derivatives of cinnamic acid revealed that N-(4-Chlorophenyl)-2-chlorocinnamamide was the most active compound against Microsporum gypseum and Trichophyton rubrum. researchgate.net Another highly active compound was N-(3-chlorophenyl) cinnamamide against Microsporum canis and Trichophyton mentagrophytes. researchgate.net

In a separate study, cinnamon–pyrazole carboxamide derivatives were synthesized and evaluated for their antifungal activity and SDH inhibition. researchgate.net Specifically, compounds (E)‐N‐(1‐[4‐chlorophenyl]‐4‐cyano‐1H‐pyrazol‐5‐yl)‐3‐(2‐fluorophenyl) acrylamide (B121943) and (E)‐3‐(2‐chlorophenyl)‐N‐(1‐[4‐chlorophenyl]‐4‐cyano‐1H‐pyrazol‐5‐yl) acrylamide demonstrated significant antifungal activity and excellent inhibitory effects against SDH enzymes, with IC50 values ranging from 19.4 to 28.7 μM. researchgate.net These findings suggest that the cinnamamide scaffold is a promising starting point for developing novel SDH inhibitors. researchgate.net

Further research into N-(alkoxy)-diphenyl ether carboxamide derivates as novel SDHIs showed that N-O-benzyl-substituted derivatives, particularly those with a halogen on the benzyl (B1604629) group, exhibited strong antifungal activity. nih.gov Molecular docking studies indicated that these inhibitors bind to SDH through π–π interactions and hydrogen bonds. nih.gov

Table 1: Antifungal Activity and SDH Inhibition of Selected Cinnamamide Analogues

| Compound | Target Fungi | Activity | SDH Inhibition (IC50) |

|---|---|---|---|

| N-(4-Chlorophenyl)-2-chlorocinnamamide | M. gypseum, T. rubrum | Most active in study | Not specified |

| N-(3-chlorophenyl) cinnamamide | M. canis, T. mentagrophytes | Most active in study | Not specified |

| (E)‐N‐(1‐[4‐chlorophenyl]‐4‐cyano‐1H‐pyrazol‐5‐yl)‐3‐(2‐fluorophenyl) acrylamide | Three tested fungi | Significant | 19.4 - 28.7 μM |

| (E)‐3‐(2‐chlorophenyl)‐N‐(1‐[4‐chlorophenyl]‐4‐cyano‐1H‐pyrazol‐5‐yl) acrylamide | Three tested fungi | Significant | 19.4 - 28.7 μM |

Modulation of Cellular Signaling Pathways (e.g., Nrf2/ARE Activation for Oxidative Stress Response)

The Nuclear factor-erythroid-2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the antioxidant response element (ARE). nih.govthieme-connect.desemanticscholar.org This Nrf2/ARE signaling pathway is a primary defense mechanism against oxidative stress. nih.govuniroma1.it

Substituted N-phenyl cinnamamide derivatives have been investigated for their ability to activate the Nrf2/ARE pathway. nih.govresearchgate.net These compounds, which possess an α,β-unsaturated carbonyl structure, can act as electrophilic activators that interact with cysteine residues on Keap1, the primary regulator of Nrf2. nih.gov This interaction leads to the activation of Nrf2 and the subsequent expression of downstream target genes. nih.gov

In a study involving a series of substituted N-phenyl cinnamamide derivatives, compounds were screened for their ability to induce Nrf2/ARE-driven luciferase reporter activity in HepG2 cells. nih.govresearchgate.net Among the cinnamamide derivatives without a hydroxyl group on the cinnamic acid moiety (1a–1d), the compound with a chloro group at the para-position of the N-phenyl ring, N-(4-chlorophenyl)cinnamamide (compound 1a), demonstrated the highest activity, showing a 15.3-fold increase in luciferase activity compared to the control. nih.gov This suggests that electron-withdrawing substituents on the N-phenyl ring can enhance Nrf2/ARE activation. nih.gov

The activation of the Nrf2 pathway by these compounds leads to the upregulation of several antioxidant and detoxifying enzymes, including NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and the glutamate-cysteine ligase catalytic subunit (GCLC). nih.gov The increase in GCLC expression, in particular, leads to enhanced synthesis of the endogenous antioxidant glutathione (B108866) (GSH). nih.govresearchgate.net This ultimately helps to protect cells from oxidative damage. nih.gov

Table 2: Nrf2/ARE Agonistic Activity of N-phenylcinnamamide Analogues

| Compound | R² Substituent on N-phenyl ring | Nrf2/ARE Luciferase Activity (Fold increase vs. control at 10 µM) |

|---|---|---|

| 1a | p-Cl | 15.3 |

| 1b | p-NMe₂ | 10.3 |

| 1c | p-OMe | 7.28 |

| 1d | p-OEt | 6.55 |

| 1e | p-CN | 3.57 |

Data sourced from a study on substituted N-phenyl cinnamamide derivatives. nih.gov

Future Directions and Emerging Research Perspectives in N 4 Bromophenyl Cinnamamide Chemistry

Design and Synthesis of Next-Generation N-(4-Bromophenyl)cinnamamide Derivatives

The future of this compound chemistry lies in the rational design and efficient synthesis of next-generation derivatives. The core structure is a versatile template for modification, allowing chemists to fine-tune its physicochemical and pharmacological properties. nih.gov Synthetic strategies often involve the acylation of an amine with a cinnamic acid derivative or the condensation of an amide with an aldehyde. mdpi.commdpi.com

Future synthetic endeavors will likely focus on:

Molecular Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel activities. nih.govnih.gov For instance, incorporating a piperazine (B1678402) moiety has been explored to improve physicochemical properties and antitubercular activity. nih.gov Similarly, creating hybrids with tacrine (B349632) has been investigated for developing cholinesterase inhibitors. nih.gov

Scaffold Diversification: Introducing heterocyclic rings, such as thiophene, triazole, or thiazole, in place of or as substituents on the phenyl rings can significantly alter the biological activity profile. researchgate.netrsc.org A series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives, for example, yielded compounds with potent anti-tumor activities. rsc.org

Stereochemistry Control: The double bond in the cinnamoyl moiety allows for (E) and (Z) isomers. Research has shown that the stereochemistry can be crucial for biological activity. Future work will likely involve the development of stereoselective synthetic methods to isolate and evaluate the activity of individual isomers, as demonstrated in the synthesis of (Z)-isomers of methoxy-cinnamanilides with potent immunosuppressive activity. nih.gov

A summary of synthetic approaches for creating cinnamamide (B152044) derivatives is presented below.

| Synthetic Strategy | Description | Example Application/Target | Reference(s) |

| Amide Condensation | Condensation of cinnamoyl chloride with various substituted amines (e.g., 2-aminothiophenes) in a suitable solvent. | Synthesis of anti-inflammatory and antioxidant agents. | |

| Molecular Hybridization | Linking the cinnamamide scaffold to another pharmacologically active moiety (e.g., piperazine, tacrine). | Development of antitubercular agents and cholinesterase inhibitors. | nih.govnih.gov |

| Multi-component Reactions | Utilizing reactions that combine three or more starting materials in a single step to rapidly generate structural diversity. | Efficient synthesis of β-Amino Boronic Acids as potential enzyme inhibitors. | researchgate.net |

| Aldol (B89426) Condensation | Polyphosphoric acid-promoted condensation of an amide with an aromatic aldehyde to form the cinnamamide core. | A direct and efficient method for preparing various cinnamides. | mdpi.com |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

While initial studies have identified several targets for this compound and its analogs, a vast landscape of biological space remains to be explored. The compound's structural simplicity and synthetic tractability make it an excellent probe for discovering new therapeutic targets.

Emerging research is focused on:

Identifying Novel Protein Targets: Beyond established targets like histone deacetylases (HDACs) and tyrosinase, new derivatives are being screened against a wider range of proteins. japsonline.comnih.gov For example, cinnamamide-chalcone hybrids have been identified as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, with selectivity over EGFR kinase. bohrium.com Another study identified bis-cinnamamide derivatives as inhibitors of the APE/Ref-1 redox domain, which is vital in melanoma progression. mdpi.com

Unraveling Mechanisms of Action: The precise mechanisms by which these compounds exert their effects are often not fully understood. Future studies will employ advanced cell biology and "-omics" technologies to elucidate these pathways. For instance, some derivatives are known to induce apoptosis in cancer cells, but the upstream signaling events are still under investigation. rsc.org Others protect hepatocytes from oxidative stress by activating the Nrf2 pathway, a mechanism that warrants deeper exploration. mdpi.com

Network Pharmacology: Moving beyond a single-target-single-drug paradigm, network-based approaches can help identify how these compounds modulate complex disease pathways. nih.gov This can reveal polypharmacological effects, where a single compound interacts with multiple targets, which can be advantageous for treating complex diseases like cancer. nih.govsnv63.ru

Below is a table of biological targets investigated for cinnamamide derivatives.

| Biological Target | Therapeutic Area | Key Findings | Reference(s) |

| Histone Deacetylase (HDAC) | Cancer | Belinostat, an N-hydroxycinnamamide derivative, is an approved HDAC inhibitor. Analogs of belinostat, including a bromophenyl derivative, show potent HDAC inhibition. | nih.gov |

| InhA (Enoyl-ACP Reductase) | Tuberculosis | A cinnamamide with a bromo group at the para position showed the greatest inhibitory effect on M. tuberculosis growth, targeting the InhA enzyme. | japsonline.com |

| Cyclin-Dependent Kinase 2 (CDK2) | Cancer | Cinnamamide-chalcone derivatives showed good CDK2 inhibitory activity and selectivity over EGFR, with docking studies revealing key binding interactions. | bohrium.com |

| APE/Ref-1 Redox Domain | Cancer (Melanoma) | Bis-cinnamamide derivatives were developed as inhibitors of the APE/Ref-1 redox function, showing anti-melanoma activity. | mdpi.com |

| P-glycoprotein | Cancer (Drug Resistance) | In silico studies suggest that certain cinnamamide derivatives have the potential to act as P-glycoprotein inhibitors. | ikm.org.my |

| Tyrosinase | Hyperpigmentation | N-heterocycle derivatives of cinnamamide exhibited moderate to excellent inhibitory activities against tyrosinase. | frontiersin.org |

Integration of Advanced Computational Design and Virtual Screening Methodologies

Computational chemistry is becoming an indispensable tool in the discovery and optimization of this compound derivatives. These methods accelerate the research process, reduce costs, and provide deep insights into molecular interactions. researchgate.netfrontiersin.org

Key computational approaches include:

Structure-Based Virtual Screening (SBVS): Using the 3D structure of a target protein, large compound libraries can be computationally docked into the binding site to identify potential hits. researchgate.net This method has been successfully used to screen for inhibitors of the APE/Ref-1 redox domain and P-glycoprotein. mdpi.comikm.org.my

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features necessary for biological activity. Such models can be used to search databases for novel scaffolds that fit the required criteria, as was done to discover a new class of CB2 inverse agonists. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-protein complex, helping to assess the stability of the binding mode and identify key interactions over time. bohrium.comikm.org.my This was used to confirm the stability of cinnamamide-chalcone derivatives within the CDK2 binding site. bohrium.com

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to prioritize candidates with favorable drug-like profiles early in the discovery process. ikm.org.my

| Computational Method | Application in Cinnamamide Research | Example Finding | Reference(s) |

| Molecular Docking | Predicting the binding mode and affinity of derivatives to a target protein. | Docking of cinnamamide-chalcone derivatives into CDK2 revealed that Lys33 and Leu83 were crucial for binding. The docking scores correlated well with experimental IC50 values. | bohrium.com |

| Virtual Screening | Screening large databases of compounds to identify potential inhibitors for a specific target. | Virtual screening of over 3 million compounds identified a bis-cinnamoyl derivative as a lead APE/Ref-1 inhibitor. | mdpi.com |

| Molecular Dynamics | Assessing the stability of the ligand-receptor complex over time. | MD simulations of a cinnamamide derivative complexed with P-glycoprotein showed a stable, low RMSD value, comparable to a known standard. | ikm.org.my |

| Pharmacophore Modeling | Identifying the key chemical features required for activity and searching for new compounds. | A 3D pharmacophore model based on known CB2 inverse agonists led to the identification of a novel cinnamamide-related chemotype. | nih.gov |

Synergistic Approaches Combining Synthetic Chemistry and Biological Evaluation for Lead Optimization

The most effective path to novel therapeutics involves a tightly integrated, iterative cycle of design, synthesis, and biological testing. This synergistic approach allows for rapid feedback and data-driven decision-making in the lead optimization process. uu.seubiqbio.com The development of this compound derivatives is a prime example of this strategy in action.

The iterative optimization cycle typically involves:

Initial Hit Identification: A lead compound, such as this compound, is identified through screening or design.

Synthesis of Analogs: A focused library of derivatives is synthesized, systematically modifying different parts of the lead structure. nih.gov

Biological Evaluation: The new compounds are tested for activity against the target and for other properties like cytotoxicity. rsc.orgnih.gov

Structure-Activity Relationship (SAR) Analysis: The biological data is analyzed to understand how chemical modifications affect activity. For example, studies on antitubercular derivatives showed that introducing an electron-withdrawing group like bromo at the para position of the cinnamoyl ring enhanced activity. japsonline.com

Iterative Redesign: Based on the SAR, a new generation of compounds is designed to enhance potency, selectivity, or drug-like properties, and the cycle repeats. nih.govuu.se

This process was effectively used to optimize bis-cinnamamide inhibitors of APE/Ref-1, where initial hits from virtual screening were synthesized and modified. mdpi.com While adding hydroxyl groups improved solubility, it sometimes reduced anti-melanoma activity, demonstrating the critical trade-offs that must be managed during lead optimization. mdpi.com

Broader Applications in Chemical Biology beyond Current Pharmacological Focus

The utility of the this compound scaffold is not limited to developing human therapeutics. Its adaptable chemistry and defined biological interactions make it a valuable tool for chemical biology and other fields. ku.dk

Future research could explore:

Agrochemicals: Cinnamamides have shown potential as fungicides, insecticides, and herbicides. nih.gov The need for new, less toxic, and more effective agrochemicals makes this a promising area for future development. The structure-activity relationships of these compounds can be explored to create potent and selective agents for crop protection. nih.gov

Chemical Probes: Well-characterized, potent, and selective derivatives can serve as chemical probes to study the function of their biological targets in cells and organisms. ubiqbio.com For example, a highly specific CDK2 inhibitor derived from this scaffold could be used to dissect the specific roles of CDK2 in cell cycle progression without the confounding effects of inhibiting other kinases.

Biomaterial Functionalization: The cinnamamide structure can be incorporated into polymers or attached to surfaces to create functional materials. For instance, materials functionalized with antimicrobial cinnamamide derivatives could be used for medical devices or coatings to prevent biofilm formation. nih.govmdpi.com

Diagnostic Tools: By conjugating a fluorescent tag or a reactive group for click chemistry, this compound derivatives could be converted into imaging agents or probes for activity-based protein profiling (ABPP) to visualize target engagement in living systems. frontiersin.org

Q & A

Q. What are the common synthetic routes for N-(4-Bromophenyl)cinnamamide and its derivatives?

this compound is typically synthesized via a two-step process: (1) esterification of cinnamic acid derivatives with a bromophenyl group, followed by (2) amidation using coupling agents like EDCI or HOBt. For example, derivatives can be prepared by reacting 4-bromoaniline with cinnamoyl chloride under basic conditions (e.g., triethylamine in dry THF). Optimization may involve adjusting reaction temperatures (0–25°C) and stoichiometric ratios to improve yields. Structural verification via NMR and mass spectrometry is critical to confirm regiochemistry and purity .

Q. How should researchers design initial biological screening assays for this compound derivatives?

Begin with in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential. Parallel antimicrobial activity can be tested using broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin for anticancer, ampicillin for antibacterial) and replicate experiments (n ≥ 3) to ensure statistical significance. Pre-screen solubility in DMSO/PBS to avoid false negatives due to poor compound dissolution .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refinement enables precise determination of bond lengths, angles, and dihedral conformations. For example, the planar geometry of the cinnamamide backbone and bromophenyl orientation can be validated using SHELXL’s Least Squares refinement (R-factor < 0.05). Mercury CSD 2.0 can further analyze π-π stacking or hydrogen-bonding networks (e.g., N–H⋯O interactions) to explain packing stability. Always cross-validate with spectroscopic data (IR, NMR) to resolve discrepancies in tautomeric forms .

Q. How can structure-activity relationship (SAR) studies address contradictions in anticancer activity data among cinnamamide derivatives?

Systematic SAR analysis involves synthesizing analogs with varied substituents (e.g., nitro, fluoro, or naphthyl groups) and comparing their IC₅₀ values. For instance, introducing a bromine at the 4-position enhances electrophilicity, improving DNA intercalation, while bulky groups (e.g., 6-chloropiperonyl) may hinder cellular uptake. Use multivariate regression or principal component analysis (PCA) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity. Contradictions in data (e.g., low activity despite favorable lipophilicity) may arise from off-target effects, necessitating proteomics or transcriptomics follow-ups .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Slow evaporation (e.g., ethyl acetate/hexane mixtures) at 4°C promotes crystal growth. If crystallization fails, derivatization (e.g., co-crystallization with thiourea or halogen-bond donors) can stabilize lattice interactions. For twinned crystals, SHELXL’s TWIN/BASF commands refine data by partitioning overlapping reflections. High-resolution data (d-spacing < 0.8 Å) are essential for resolving disorder in the bromophenyl ring .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility and bioactivity data for halogenated cinnamamides?

Discrepancies often arise from aggregation or polymorphic forms. Use dynamic light scattering (DLS) to detect nanoaggregates in solution. Compare PXRD patterns of bulk material with single-crystal data to identify polymorphs. If bioactivity varies between batches, re-evaluate purity via HPLC-MS and ensure consistent storage conditions (e.g., desiccated, inert atmosphere) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.